molecular formula C26H30N4O3 B2992243 N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251705-81-3

N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2992243
CAS RN: 1251705-81-3
M. Wt: 446.551
InChI Key: CGICEUYXWCLJRO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis

Compounds similar to N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide are often discussed in the context of their design and synthesis. For instance, novel derivatives have been designed and synthesized for various applications, including the development of new materials, pharmaceuticals, and chemical probes (Yang Jing, 2010). The methodologies involve complex synthetic pathways that enable the creation of compounds with specific properties tailored for particular applications.

Structural Studies

Structural studies of similar compounds reveal their complex interactions and the potential for forming co-crystals with other molecules, which is crucial for pharmaceutical development. For example, the structural study on co-crystals and salts of quinoline derivatives highlights the significance of amide bonds in mediating molecular interactions, which can influence drug formulation and delivery (A. Karmakar, D. Kalita, J. Baruah, 2009).

Mechanistic Insights and Kinetics

Research on compounds with similar structures often focuses on understanding their chemical mechanisms and kinetics, which are fundamental for developing new reactions or improving existing processes. For instance, studies on chemoselective acetylation processes involving related compounds provide valuable insights into optimizing conditions for selective reactions, which are vital in synthesizing pharmaceuticals and fine chemicals (Deepali B Magadum, G. Yadav, 2018).

Antioxidant and Biological Activities

The free radical scavenging activities of compounds structurally related to N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide have been explored. These studies contribute to understanding the potential therapeutic applications of such compounds, particularly in addressing oxidative stress-related conditions (Khawla Boudebbous et al., 2021).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-4-19-7-5-6-8-22(19)28-23(31)16-30-15-21(26(33)29-13-11-17(2)12-14-29)24(32)20-10-9-18(3)27-25(20)30/h5-10,15,17H,4,11-14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGICEUYXWCLJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.